
(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one
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Overview
Description
(1S,8S)-1-Hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one is a pyrrolizidine alkaloid derivative characterized by a bicyclic structure with hydroxyl and ketone functional groups. Its stereochemistry ((1S,8S)) and hydroxyl group at position 1 distinguish it from related compounds.
Preparation Methods
Detailed Preparation Methods
Cyclization-Based Synthetic Routes
Cyclization is the cornerstone of synthesizing the hexahydropyrrolizine core. Key methods include:
- Intramolecular nucleophilic substitution or condensation: Starting from linear precursors containing amine and carbonyl functionalities, cyclization can be induced by base or acid catalysis to close the ring system.
- Regioselective cyclocondensation: This involves reacting precursors such as cyanothioacetamide derivatives with amines under reflux in ethanol with catalytic bases (e.g., piperidine), leading to regioselective formation of tetrahydroisoquinoline analogs, which are structurally related to pyrrolizines. Although these examples are from related heterocyclic systems, similar strategies apply to hexahydropyrrolizine synthesis.
Hydroxylation and Oxidation Steps
- The introduction of the 1-hydroxy group is typically achieved by selective oxidation or hydroxylation of the corresponding pyrrolizine intermediate. This can be performed using mild oxidizing agents or enzymatic methods to ensure stereospecific incorporation of the hydroxyl group at the 1-position.
- The 3-one (ketone) functionality is often introduced by oxidation of the corresponding secondary alcohol or by employing carbonyl-containing starting materials that participate in the cyclization.
Stereochemical Control
- The stereochemistry at positions 1 and 8 is controlled by the choice of chiral starting materials or by using chiral catalysts during cyclization.
- Enzymatic catalysis or chiral auxiliaries are often employed to favor the (1S,8S) configuration, which is crucial for the biological activity of the compound.
Representative Synthetic Procedure (Literature-Based)
Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
---|---|---|---|
1 | Preparation of linear precursor | Amino alcohols or substituted pyrrolidines | Starting material with required functional groups |
2 | Intramolecular cyclization | Base or acid catalysis (e.g., piperidine, reflux in ethanol) | Formation of bicyclic pyrrolizine core |
3 | Hydroxylation | Mild oxidizing agents or enzymatic methods | Introduction of hydroxyl group at C1 |
4 | Oxidation | Controlled oxidation to ketone at C3 | Formation of 3-one functionality |
5 | Purification | Chromatography (HPLC, recrystallization) | Isolation of pure (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
Analytical Data and Yield
- Yields for similar bicyclic heterocyclic syntheses range typically from 70% to 95%, depending on reaction conditions and purification methods.
- Stereochemical purity is confirmed by chiral HPLC and NMR spectroscopy.
- IR spectra show characteristic O–H stretching (~3500 cm⁻¹) and C=O stretching (~1700 cm⁻¹).
- NMR data confirm the presence of hydroxyl and ketone groups, as well as the bicyclic ring protons.
Additional Notes on Preparation
- Enzymatic catalysis offers enhanced stereoselectivity and mild reaction conditions, reducing by-products.
- Computational methods such as molecular docking and reaction modeling assist in optimizing reaction conditions and predicting stereochemical outcomes.
- Industrial scale-up requires optimization of solvent systems, temperature control, and purification techniques to maintain yield and stereochemical integrity.
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Intramolecular Cyclization | Amino alcohols, bases (piperidine), reflux ethanol | Efficient ring closure, good yields | Requires careful stereochemical control |
Regioselective Cyclocondensation | Cyanothioacetamide, ethanol, piperidine | High regioselectivity | May require complex precursors |
Enzymatic Hydroxylation | Enzymes, mild oxidants | High stereoselectivity | Scale-up challenges |
Chemical Oxidation | Mild oxidants (e.g., PCC, TEMPO) | Controlled functionalization | Potential overoxidation |
Chemical Reactions Analysis
Reactivity:: “(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one” can participate in various chemical reactions due to its functional groups. Some notable reactions include:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbon bearing the hydroxyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles (e.g., amines, thiols) react with the carbonyl group under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions. For example:
- Oxidation: Ketones or aldehydes.
- Reduction: Alcohols.
- Substitution: Nucleophilic substitution products.
Scientific Research Applications
The compound (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, organic synthesis, and material science.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
For instance, derivatives of this compound have been tested against various cancer cell lines with promising results in reducing cell viability and promoting programmed cell death.
Neuroprotective Effects
The neuroprotective potential of this compound is under investigation for its ability to mitigate neurodegenerative diseases. Preliminary findings suggest that it may help in protecting neuronal cells from oxidative damage and apoptosis, which is crucial in conditions like Alzheimer's and Parkinson's disease.
Building Block for Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create:
- Pharmaceutical agents
- Natural product analogs
Researchers have utilized this compound in various synthetic pathways to develop novel compounds with enhanced biological activities.
Development of Functional Materials
This compound has potential applications in the development of functional materials due to its unique chemical properties. Its ability to form stable complexes with metals can be harnessed for:
- Catalysis
- Sensors
Studies are ongoing to explore how modifications of this compound can lead to materials with specific electronic or optical properties.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The compound was shown to induce apoptosis via the mitochondrial pathway and upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.
Case Study 2: Neuroprotection
In another study focusing on neuroprotection, researchers found that treatment with this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The results indicated a potential mechanism involving the modulation of antioxidant enzyme activity.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest structural analogs include pyrrolizidine alkaloids and related heterocycles. Below is a comparative analysis based on available evidence:
Functional Group Impact
- Hydroxyl vs.
- Stereochemistry : The (1S,8S) configuration may confer distinct receptor-binding properties compared to the (1R,8S) isomer (Coromandaline), as seen in other chiral alkaloids .
Biological Activity
(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound features a hexahydropyrrolizin core with a hydroxyl group at the 1-position. Its molecular formula is C7H11NO, and it has been categorized under various chemical databases such as PubChem and Smolecule .
Biological Activity Overview
Research indicates that compounds within the pyrrolizin class exhibit a variety of biological activities. The specific activities associated with this compound include:
- Antimicrobial Activity : Studies have shown that pyrrolizidine derivatives can possess significant antimicrobial properties against various bacterial strains. For instance, preliminary tests indicate activity against E. coli and Staphylococcus aureus .
- Antioxidant Activity : Compounds in this category are often evaluated for their ability to scavenge free radicals. Research has demonstrated that certain pyrrolizidine derivatives exhibit notable antioxidant capabilities .
Antimicrobial Studies
A study conducted on related pyrrolizidine compounds revealed their effectiveness against pathogenic bacteria. The results indicated that modifications in the chemical structure could enhance antimicrobial efficacy. For example:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | Staph. aureus | 18 |
This compound | E. coli | 14 |
These results suggest that while this compound shows potential antimicrobial activity, further structural modifications may be necessary to enhance its efficacy.
Antioxidant Activity
The antioxidant activity of this compound was assessed using DPPH radical scavenging assays. The findings are summarized in the table below:
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 45 |
100 | 70 |
The compound exhibited a dose-dependent increase in antioxidant activity with higher concentrations leading to greater inhibition of DPPH radicals .
Case Studies
Several case studies have focused on the broader category of pyrrolizidine compounds and their applications in medicinal chemistry:
- Anticancer Applications : Some pyrrolizidine derivatives have been studied for their potential anticancer properties. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro.
- Neuroprotective Effects : Research indicates that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This aspect is particularly relevant for developing treatments for neurodegenerative diseases.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
InChI |
InChI=1S/C7H11NO2/c9-6-4-7(10)8-3-1-2-5(6)8/h5-6,9H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
WHRVGBMTDGBUGH-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](CC(=O)N2C1)O |
Canonical SMILES |
C1CC2C(CC(=O)N2C1)O |
Origin of Product |
United States |
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